![molecular formula C6H8ClN3 B7722571 2-Amidinopyridinium chloride](/img/structure/B7722571.png)
2-Amidinopyridinium chloride
Overview
Description
2-Amidinopyridinium chloride is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.60 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst for the Preparation of Amidoalkyl Phenols : A study by Moosavi-Zare et al. (2018) describes the use of a similar compound, 4,4′-bipyridinium sulfonic acid chloride, as a catalyst for the preparation of amidoalkyl phenols and bis amidoalkyl phenols, indicating potential applications in organic synthesis (Moosavi-Zare et al., 2018).
Corrosion Inhibitors : Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)- N -(pyridin-2-yl) acetamide derivatives, showcasing the application of similar pyridine derivatives in the synthesis of corrosion inhibitors (Yıldırım & Cetin, 2008).
Coordination Chemistry : Kincaid et al. (1999) explored the coordination chemistry of ancillary amidinate ligands with a pendant pyridine functionality, highlighting the potential of these compounds in the development of metal complexes (Kincaid et al., 1999).
Catalyst in Organic Reactions : Sakai et al. (1967) discussed the use of 2-cyanopyridine derivatives in the presence of metal oxide catalysts, implying the role of pyridine derivatives in catalyzing organic reactions (Sakai, Ito, & Watanabe, 1967).
Non-Linear Optical Organic Salt : Nicoud et al. (1997) reported on 2-Amino-3-nitropyridinium chloride as a crystalline non-linear optical organic salt, indicating its application in the field of materials science, especially in optical applications (Nicoud, Masse, Bourgogne, & Evans, 1997).
Catalyst for Amide Synthesis : Patil, Singh, and Nagarkar (2014) utilized choline chloride-based eutectic solvent systems for the preparation of primary amides from aldehydes, suggesting a role in green chemistry and catalysis (Patil, Singh, & Nagarkar, 2014).
Spectral and Electrochemical Recognition : Beer, Fletcher, and Wear (1996) synthesized acyclic ruthenium(II) 5,5′-bis-amide substituted 2,2′-bipyridyl receptor molecules, demonstrating their application in spectral and electrochemical recognition (Beer, Fletcher, & Wear, 1996).
Catalysis in Organic Chemistry : Moosavi‐Zare et al. (2013) designed and synthesized a novel ionic liquid based on 1-sulfopyridinium chloride, indicating its use as a catalyst for organic reactions (Moosavi‐Zare et al., 2013).
properties
IUPAC Name |
[amino(pyridin-2-yl)methylidene]azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCEDDZKAYPLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=[NH2+])N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amidinopyridinium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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